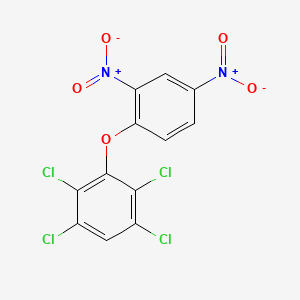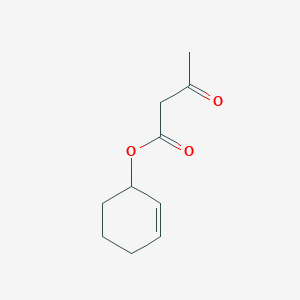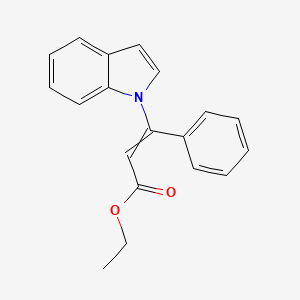
Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate is a synthetic organic compound that features an indole ring system Indole derivatives are significant in both natural products and synthetic drugs due to their wide-ranging biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate, often involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, followed by acid-catalyzed cyclization to form the indole ring . Another common method involves the use of palladium-catalyzed cross-coupling reactions to form the indole core .
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that allow for high yield and purity. These methods often require stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
Tryptophan: An essential amino acid that contains an indole ring and is a precursor to several important biomolecules.
Uniqueness
Ethyl 3-(1H-indol-1-yl)-3-phenylprop-2-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61155-64-4 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
ethyl 3-indol-1-yl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H17NO2/c1-2-22-19(21)14-18(15-8-4-3-5-9-15)20-13-12-16-10-6-7-11-17(16)20/h3-14H,2H2,1H3 |
Clé InChI |
PNJRMRPSGIBAQS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C1=CC=CC=C1)N2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


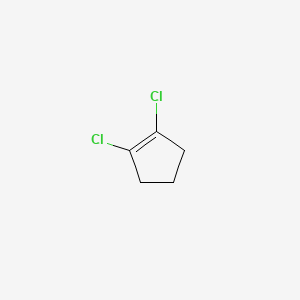

![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)

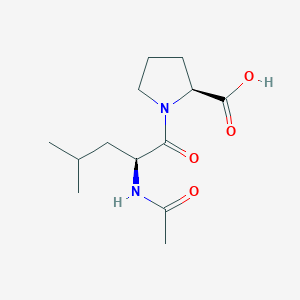
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
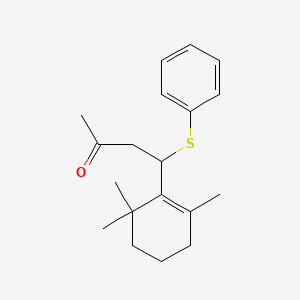
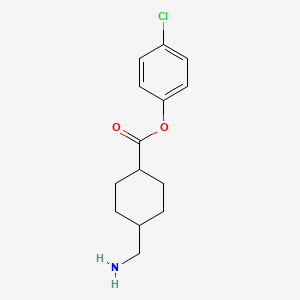
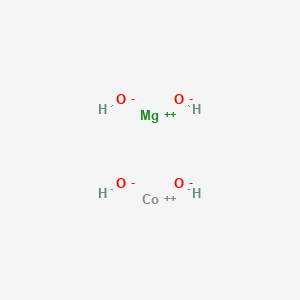

![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
